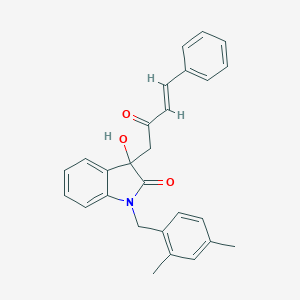
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide, also known as F13640, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as furamides, which have been found to exhibit a range of biological activities including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide is not fully understood, but it is thought to act on the central nervous system and modulate the activity of certain neurotransmitters including dopamine and serotonin. It may also interact with ion channels and receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, as well as improve cognitive function and mood. In addition, 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been found to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are a number of potential future directions for research on 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide. One area of interest is the development of more potent and selective analogs of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide that could be used for therapeutic purposes. Another area of interest is the investigation of the role of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide and its potential therapeutic applications.
Méthodes De Synthèse
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide can be synthesized using a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained through a series of purification steps including recrystallization and column chromatography.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been studied for its potential therapeutic applications in a number of areas including pain management, inflammation, and neurological disorders. It has been found to exhibit potent analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. In addition, 5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide has been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Propriétés
Nom du produit |
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide |
|---|---|
Formule moléculaire |
C19H14ClNO4 |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClNO4/c20-13-3-1-12(2-4-13)15-7-8-17(25-15)19(22)21-14-5-6-16-18(11-14)24-10-9-23-16/h1-8,11H,9-10H2,(H,21,22) |
Clé InChI |
IMWJGOCDBDRQTA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-dimethylbenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252919.png)
![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252920.png)
![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252921.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252925.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252926.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252927.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252931.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
